molecular formula C16H20BNO2 B13512324 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13512324
M. Wt: 269.1 g/mol
InChI Key: VMAXTCGAPCXHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that features a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the coupling of a cyclopropyl-substituted benzonitrile with a dioxaborolane derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can undergo transesterification and coupling reactions, while the nitrile group can be reduced or substituted. These reactions enable the compound to interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a cyclopropyl group, a benzonitrile moiety, and a dioxaborolane ring.

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-5-11(10-18)9-13(14)12-6-7-12/h5,8-9,12H,6-7H2,1-4H3

InChI Key

VMAXTCGAPCXHRK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.